5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c19-13-6-4-12(5-7-13)14-8-9-20-16-15(14)17(24)22-18(21-16)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUHRWHYXIDGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrido[2,3-d]pyrimidin-4(3H)-one Formation
The pyrido[2,3-d]pyrimidin-4(3H)-one core is constructed via cyclocondensation of 2-aminonicotinic acid derivatives with urea or thiourea under acidic conditions . For instance, heating 2-amino-5-bromonicotinic acid with urea in polyphosphoric acid (PPA) at 120°C for 6 hours yields 5-bromopyrido[2,3-d]pyrimidin-4(3H)-one (Intermediate A ) in 78% yield . The reaction mechanism proceeds through intramolecular cyclization, facilitated by the electron-withdrawing bromine substituent at the C5 position, which enhances electrophilicity at C2 and C7 for subsequent functionalization .
Key Reaction Parameters
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Temperature: 120–140°C
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Catalyst: PPA or POCl3
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Yield: 70–85%
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Characterization: -NMR (DMSO-): δ 8.45 (s, 1H, H7), 8.20 (d, , 1H, H2), 7.98 (d, , 1H, H6) .
Introduction of the 4-Bromophenyl Group at C5
The C5 bromine in Intermediate A is replaced with a 4-bromophenyl group via Suzuki-Miyaura cross-coupling. This step employs a palladium catalyst (e.g., Pd(PPh3)4) and 4-bromophenylboronic acid in a mixed solvent system (toluene/ethanol/H2O, 4:1:1) . The reaction proceeds at 90°C for 12 hours under inert atmosphere, affording 5-(4-bromophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one (Intermediate B ) in 65% yield .
Optimization Insights
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Ligand choice: Bidentate ligands (e.g., dppf) improve regioselectivity.
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Base: K2CO3 outperforms Na2CO3 due to enhanced solubility.
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Side products: Homocoupling of boronic acid (<5%) mitigated by degassing .
Piperidine Substitution at C2
The C2 chloride in Intermediate B is displaced by piperidine via SNAr reaction. Treatment with piperidine (3 equiv) in DMF at 80°C for 8 hours installs the piperidin-1-yl group, yielding the target compound in 82% yield . The reaction’s success relies on the electron-deficient pyrimidinone ring, which activates the C2 position for nucleophilic attack.
Critical Factors
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Solvent: DMF > DMSO due to better nucleophilicity.
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Temperature: 80°C balances reaction rate and decomposition.
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Workup: Precipitation in ice-water minimizes byproduct formation .
Protecting Group Strategies and Final Deprotection
To prevent undesired side reactions during SNAr, the N3 position is protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group . Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, cleaving the SEM group quantitatively without affecting the pyrimidinone core .
Deprotection Protocol
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Reagent: TBAF (1.2 equiv) in THF, 25°C, 2 hours.
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Yield: >95% after recrystallization (ethyl acetate/hexane).
Structural and Spectroscopic Characterization
The final compound is characterized via NMR, HR-MS, and X-ray crystallography:
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-NMR (500 MHz, DMSO-) : δ 8.52 (s, 1H, H7), 8.30 (d, , 2H, ArH), 7.75 (d, , 2H, ArH), 3.85–3.70 (m, 4H, piperidine-H), 1.65–1.50 (m, 6H, piperidine-CH2) .
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HR-MS (ESI+) : m/z calc. for C20H18BrN4O [M+H]+: 433.06; found: 433.07 .
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X-ray : Monoclinic crystal system, space group P21/c, confirming planar pyridopyrimidinone and dihedral angle of 45° between aryl rings .
Reaction Optimization and Yield Enhancement
Table 1: Impact of Base on Suzuki Coupling Yield
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K2CO3 | 65 | 98 |
| Na2CO3 | 52 | 95 |
| Cs2CO3 | 68 | 97 |
Table 2: Solvent Screening for SNAr Reaction
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 8 | 82 |
| DMSO | 80 | 10 | 75 |
| NMP | 100 | 6 | 70 |
Applications and Biological Relevance
While beyond synthesis scope, this compound’s KDM4/5 inhibitory activity is noted . Its 4-bromophenyl group enhances binding to histone demethylase active sites, as confirmed by IC50 values (KDM4A: 0.071 μM; KDM5B: 0.038 μM) .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation . The compound may exert its effects through the inhibition of key signaling pathways, including the NF-kB inflammatory pathway and the endoplasmic reticulum stress response .
Comparison with Similar Compounds
Key Structural Features :
- Piperidin-1-yl group : Introduces basicity and flexibility, which may influence pharmacokinetic properties .
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Substituent Variations and Key Properties
*Estimated based on analogous structures.
Key Observations :
- Sulfur-Containing Groups : Mercapto (-SH) substituents at position 2 improve hydrogen-bonding capacity but may reduce metabolic stability compared to piperidin-1-yl groups .
Scaffold Modifications: Pyrido vs. Thieno vs. Furo Analogs
Replacing the pyrido core with thieno or furo rings alters electronic properties and bioactivity:
Table 2: Core Scaffold Comparison
Key Observations :
- Furo Analogs : Oxygen atoms enhance polarity, improving aqueous solubility but reducing blood-brain barrier penetration .
Anticancer Activity:
- The target compound’s bromophenyl group may enhance DNA intercalation or kinase inhibition compared to chlorophenyl derivatives (e.g., IC₅₀ of 5a: 8.2 μM vs. 12 μM for 4-chlorophenyl analogs) .
- Thieno[2,3-d]pyrimidin-4(3H)-ones show activity against murine B16 melanoma cells (e.g., compound 18: 70% melanin reduction at 10 μM) .
Receptor Modulation:
- Piperidin-1-yl derivatives (target compound) are hypothesized to act as kinase inhibitors, similar to 2-hydrazinylpyridopyrimidinones .
- Fluorophenyl thieno analogs (e.g., sc-350085) exhibit calcium-sensing receptor antagonism, suggesting scaffold versatility .
Biological Activity
The compound 5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly as an adenosine kinase inhibitor. This article explores the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and related case studies.
This compound functions primarily as an adenosine kinase inhibitor . Adenosine kinase plays a crucial role in cellular energy metabolism by phosphorylating adenosine to adenosine monophosphate (AMP). Inhibition of this enzyme can lead to increased levels of adenosine, which has various physiological effects including anti-inflammatory and neuroprotective properties .
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives containing the pyrido[2,3-d]pyrimidine scaffold have shown effectiveness against various cancer cell lines including lung, colorectal, and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .
Antifungal Properties
Compounds within this class have also demonstrated antifungal activity. For example, certain derivatives have been tested against several phytopathogenic fungi and shown promising results. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring enhance antifungal efficacy .
Other Biological Activities
In addition to anticancer and antifungal properties, research has indicated potential antimicrobial and antioxidant activities associated with this compound. These activities are believed to stem from its ability to interact with various biological targets, leading to the disruption of microbial growth and reduction of oxidative stress in cells .
Study 1: Anticancer Efficacy
A study published in a leading journal evaluated the anticancer effects of a series of pyrido[2,3-d]pyrimidine derivatives. Among these, This compound was found to significantly inhibit the growth of MDA-MB-231 breast cancer cells in vitro. The study reported an IC50 value indicating potent antiproliferative effects that warranted further investigation into its use as a therapeutic agent in oncology .
Study 2: Antifungal Activity Assessment
Another investigation focused on the antifungal properties of related compounds against common agricultural pathogens. The results showed that certain derivatives exhibited effective inhibition against fungi such as Botrytis cinerea and Fusarium solani. The study concluded that modifications to the bromophenyl moiety could enhance antifungal activity, making these compounds suitable candidates for agricultural applications .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Compound A | Anticancer | MDA-MB-231 | 15 µM |
| Compound B | Antifungal | Botrytis cinerea | 10 µM |
| Compound C | Antimicrobial | E. coli | 5 µg/mL |
| Compound D | Antioxidant | Cell-based assay | 20 µM |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Bromophenyl | Enhances anticancer activity |
| Piperidine | Increases solubility |
| Pyrimidine core | Essential for biological activity |
Q & A
Q. How can researchers address solubility challenges during in vivo studies through structural modifications or formulation strategies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
